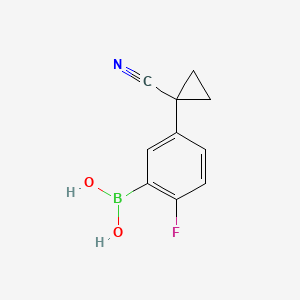
5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid: is an organic compound with the molecular formula C10H9BFNO2 and a molecular weight of 204.99 g/mol . This compound is characterized by the presence of a cyanocyclopropyl group, a fluorophenyl group, and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid typically involves the reaction of 2-fluorophenylboronic acid with 1-cyanocyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The cyanocyclopropyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of a base, such as sodium hydride (NaH), and an appropriate solvent, like dimethylformamide (DMF).
Major Products:
Oxidation: Boronic ester or boronic anhydride.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic acid reagent to form carbon-carbon bonds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules .
作用机制
The mechanism of action of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function . The cyanocyclopropyl group and the fluorophenyl moiety contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
相似化合物的比较
- 4-(1-Cyanocyclopropyl)phenylboronic acid
- 2-Fluorophenylboronic acid
- Cyclopropylboronic acid
Comparison: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is unique due to the presence of both a cyanocyclopropyl group and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. For instance, 4-(1-Cyanocyclopropyl)phenylboronic acid lacks the fluorine atom, which affects its reactivity in substitution reactions . Similarly, 2-Fluorophenylboronic acid does not have the cyanocyclopropyl group, limiting its applications in certain synthetic routes .
属性
IUPAC Name |
[5-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-2-1-7(5-8(9)11(14)15)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWXKJVCALEGGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CC2)C#N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681522 |
Source


|
| Record name | [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-50-2 |
Source


|
| Record name | [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
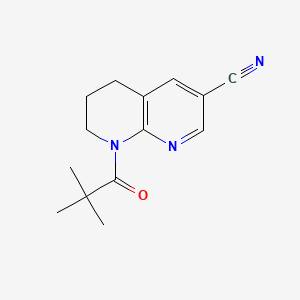
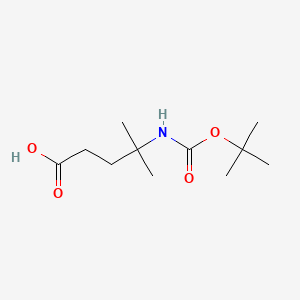
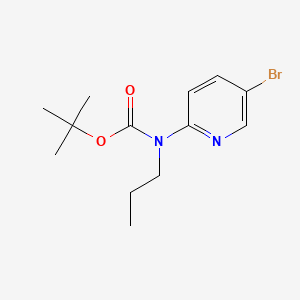
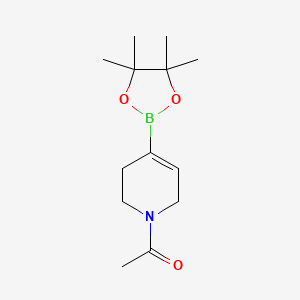
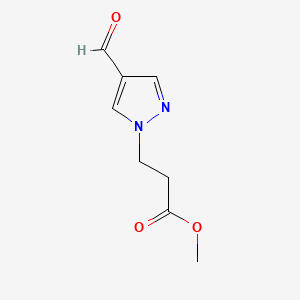
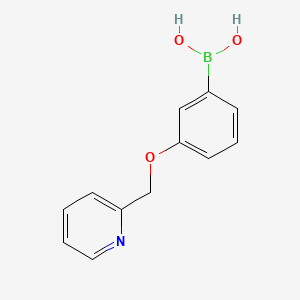
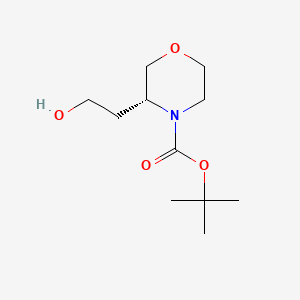
![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
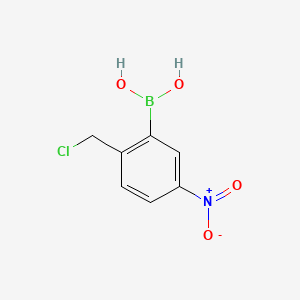
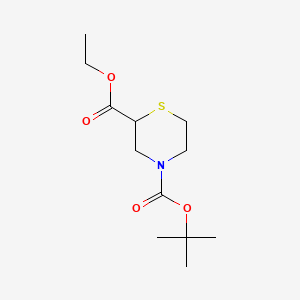
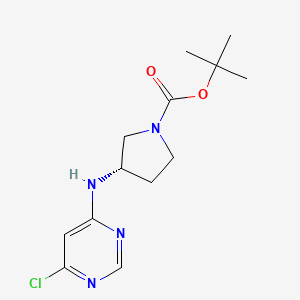
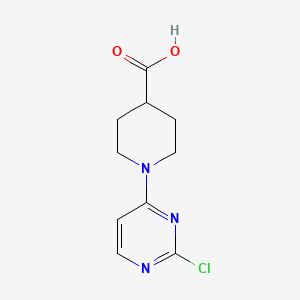
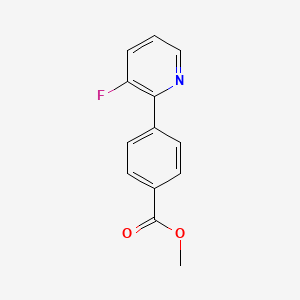
![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)
